molecular formula C13H24ClN3 B2552501 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride CAS No. 2229558-15-8

1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride

Cat. No. B2552501
CAS RN: 2229558-15-8
M. Wt: 257.81
InChI Key: PHIPTLZUUZTVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride, also known as AEGH, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEGH is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications. In

Mechanism of Action

The mechanism of action of 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. This compound has been shown to increase the expression of antioxidant enzymes and decrease the production of inflammatory cytokines, suggesting that it may protect cells from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it a promising candidate for scientific research. In addition to its potential neuroprotective effects, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride in lab experiments is its low toxicity and high solubility in water and ethanol. This makes it a safe and reliable compound for use in a wide range of experiments. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are many future directions for research on 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride. One promising area of research is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent. Other areas of research include its potential as a treatment for diabetes, cancer, and viral infections. Additionally, further studies are needed to optimize the synthesis of this compound and improve its stability and effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a promising compound for scientific research. Its potential applications as a neuroprotective agent, anti-inflammatory agent, and anti-cancer agent make it a valuable tool for researchers in a wide range of fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and science.

Synthesis Methods

The synthesis of 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride involves the reaction of 1-adamantanone with ethylguanidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable and cost-effective compound for scientific research.

Scientific Research Applications

1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-adamantyl)-2-ethylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.ClH/c1-2-15-13(14)16-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIPTLZUUZTVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC1C2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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